Physicochemical characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride
Physicochemical characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
2-Methyl-5-(trifluoromethyl)benzyl chloride is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly for professionals in the pharmaceutical and agrochemical industries, stems from the unique combination of a reactive benzyl chloride group, a methyl substituent, and an electron-withdrawing trifluoromethyl (CF3) group.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of this moiety in 2-Methyl-5-(trifluoromethyl)benzyl chloride makes it a valuable precursor for creating new chemical entities with potentially improved pharmacological profiles.[4] This guide offers a detailed exploration of its core physicochemical characteristics, providing the technical insights necessary for its effective application in research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. 2-Methyl-5-(trifluoromethyl)benzyl chloride is identified by the following key descriptors:
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IUPAC Name: 1-(chloromethyl)-2-methyl-5-(trifluoromethyl)benzene
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Synonyms: 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[5]
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Molecular Formula: C₉H₈ClF₃[6]
The molecule's structure, featuring a benzene ring substituted with a chloromethyl, a methyl, and a trifluoromethyl group, dictates its reactivity and physical properties.
Caption: 2D Structure of 2-Methyl-5-(trifluoromethyl)benzyl chloride.
Core Physicochemical Properties
The bulk physical properties of a compound are essential for handling, reaction setup, and purification. The following table summarizes the key physicochemical data for 2-Methyl-5-(trifluoromethyl)benzyl chloride.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Purity | ≥95% | [5] |
| Molecular Weight | 208.61 g/mol | [5][6][7] |
| Density | No data available | |
| Boiling Point | No data available | |
| Storage | Store at 2 - 8 °C | [4] |
Spectroscopic and Chromatographic Characterization
Structural elucidation and purity assessment are paramount in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons:
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Aromatic Protons: Three signals in the aromatic region (typically ~7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, singlets, or multiplets) due to coupling between adjacent protons on the benzene ring.
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Benzylic Protons (-CH₂Cl): A singlet around 4.5-4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent chlorine atom and the aromatic ring.
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Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.
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-
¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A sharp singlet is expected for the -CF₃ group, with a characteristic chemical shift.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5-(trifluoromethyl)benzyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra using standard pulse sequences. Typical acquisition times are a few minutes for ¹H and slightly longer for ¹⁹F.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
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Key Expected Absorptions:
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C-H stretching (aromatic): ~3030-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-F stretching (trifluoromethyl): Strong, broad absorptions in the ~1100-1350 cm⁻¹ region.
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C-Cl stretching: ~600-800 cm⁻¹
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Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the liquid 2-Methyl-5-(trifluoromethyl)benzyl chloride directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
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Expected Observations (Electron Ionization - EI):
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Molecular Ion (M⁺): An ion peak at m/z ≈ 208. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would confirm the presence of chlorine.
-
Key Fragments: Loss of chlorine (m/z ≈ 173), loss of the benzyl group, and other fragmentation patterns characteristic of substituted toluenes.
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Chromatographic Purity Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts.
-
Gas Chromatography (GC): As a relatively volatile compound, GC is well-suited for purity analysis. A nonpolar column is typically used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for analyzing non-volatile impurities.[8][9]
Caption: General workflow for chromatographic purity assessment.
Synthesis and Application
Understanding the synthetic origin of a reagent provides context for potential impurities. A common industrial approach involves the multi-step conversion of a related benzotrifluoride derivative. For example, a patented method describes the synthesis of a similar compound starting from 2-trifluoromethylbenzaldehyde, which is reduced, chlorinated, nitrated, and then further reduced.[10]
The primary utility of 2-Methyl-5-(trifluoromethyl)benzyl chloride is as an electrophilic alkylating agent. The benzylic carbon is susceptible to nucleophilic attack, allowing for the facile introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety into a wide range of substrates, a key step in building the carbon skeleton of target pharmaceuticals and agrochemicals.
Safety and Handling
As a reactive chemical intermediate, proper handling of 2-Methyl-5-(trifluoromethyl)benzyl chloride is critical to ensure laboratory safety. Information derived from Safety Data Sheets (SDS) highlights several hazards.
-
Hazard Classification: The compound is generally classified as corrosive and an irritant.[7] It is a lachrymator, meaning it can cause tearing.[11]
-
Primary Hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][12]
-
Skin Protection: Wear impervious gloves (inspecting them before use) and protective clothing to prevent skin exposure.[11][12]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] If inhalation risk is high, use an approved respirator.[12]
-
-
Handling and Storage:
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[11]
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]
Conclusion
2-Methyl-5-(trifluoromethyl)benzyl chloride is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its structural features, dominated by the reactive benzyl chloride and the influential trifluoromethyl group, make it a valuable tool for medicinal chemists and process scientists. A thorough understanding of its spectroscopic signature, chromatographic behavior, and stringent safety requirements, as detailed in this guide, is essential for its successful and safe application in the synthesis of next-generation chemical innovations.
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Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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